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Compound of Interest

Compound Name: 5-Hydroxypentanal

Cat. No.: B1214607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 5-hydroxypentanal and its

cyclic hemiacetal, tetrahydropyran-2-ol. In solution, these two molecules exist in a dynamic

equilibrium, a crucial consideration for researchers working with this chemical entity in various

applications, including drug development and synthesis.[1] This guide summarizes key

differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) spectra, supported by experimental data and protocols.

The Equilibrium
5-Hydroxypentanal, an aliphatic aldehyde containing a terminal hydroxyl group, readily

undergoes an intramolecular cyclization to form a stable six-membered cyclic hemiacetal,

tetrahydropyran-2-ol. This equilibrium is a fundamental concept in carbohydrate chemistry and

is influenced by factors such as solvent and temperature.
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5-Hydroxypentanal (Linear Form) Tetrahydropyran-2-ol (Cyclic Hemiacetal)
Cyclization

Ring-Opening

Click to download full resolution via product page

Caption: Equilibrium between 5-Hydroxypentanal and Tetrahydropyran-2-ol.

Spectroscopic Data Comparison
The distinct structural features of the linear aldehyde and the cyclic hemiacetal give rise to

significant differences in their respective spectra.

¹H NMR Spectroscopy
The most notable difference in the ¹H NMR spectra is the disappearance of the aldehydic

proton signal and the appearance of a new signal for the anomeric proton in the cyclic form.
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Chemical Shift (δ,

ppm)

5-Hydroxypentanal

(Predicted)

Tetrahydropyran-2-ol

(Predicted)
Assignment

~9.7 (t) ✓
Aldehyde proton (-

CHO)

~4.6 (m) ✓
Anomeric proton (O-

CH-OH)

~3.6 (t) ✓ ✓

Methylene protons

adjacent to

hydroxyl/ether oxygen

(-CH₂-O)

~2.4 (dt) ✓

Methylene protons α

to the carbonyl group

(-CH₂-CHO)

1.5 - 1.8 (m) ✓ ✓
Methylene protons (-

CH₂-)

¹³C NMR Spectroscopy
The carbonyl carbon of the aldehyde is a key diagnostic peak that is absent in the cyclic

hemiacetal, which instead shows a signal for the anomeric carbon.
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Chemical Shift (δ,

ppm)

5-

Hydroxypentanal[2]
Tetrahydropyran-2-ol

(Typical)
Assignment

~202 ✓
Carbonyl carbon (-

CHO)

~95 ✓
Anomeric carbon (O-

CH-OH)

~62 ✓ ✓

Carbon adjacent to

hydroxyl/ether oxygen

(-CH₂-O)

~43 ✓
Carbon α to carbonyl

group (-CH₂-CHO)

20 - 35 ✓ ✓
Methylene carbons (-

CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum of 5-hydroxypentanal is characterized by a strong carbonyl (C=O) stretch,

which is absent in the spectrum of its cyclic hemiacetal. Both molecules exhibit a broad O-H

stretching band.

Wavenumber (cm⁻¹)
5-Hydroxypentanal

(Typical)[3]
Tetrahydropyran-2-ol

(Typical)[4]
Vibrational Mode

~3400 (broad) ✓ ✓
O-H stretch (hydroxyl

group)

~2940, ~2870 ✓ ✓ C-H stretch (aliphatic)

~2720 (weak) ✓
C-H stretch

(aldehydic)

~1720 (strong) ✓
C=O stretch

(aldehyde carbonyl)

~1050 (strong) ✓ ✓
C-O stretch

(alcohol/ether)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://dev.spectrabase.com/spectrum/H8w1AlQbtbK
https://www.benchchem.com/product/b1214607?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://m.chemicalbook.com/SpectrumEN_142-68-7_IR1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry also differ significantly, reflecting the distinct

functional groups present in each molecule.

m/z
5-

Hydroxypentanal[5]
Tetrahydropyran-2-

ol[6]
Probable Fragment

102 [M]⁺ [M]⁺ Molecular Ion

84 ✓ ✓ [M-H₂O]⁺

71 ✓
[M-OCH₃]⁺ or

[C₄H₇O]⁺

58 ✓ [C₃H₆O]⁺

44 ✓ [CH₂=CHOH]⁺

43 ✓ [C₂H₃O]⁺

31 ✓ ✓ [CH₂OH]⁺

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound

in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5

mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 16-64, depending on the sample concentration.

Chemical Shift Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Chemical Shift Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of the neat liquid is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[8]

Sample Preparation (Solution): The sample is dissolved in a suitable solvent (e.g.,

chloroform, carbon tetrachloride) and placed in a liquid sample cell with IR-transparent

windows (e.g., CaF₂).[9]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[10]

Parameters:

Spectral Range: 4000-400 cm⁻¹.[10]

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[10]

Background: A background spectrum of the empty plates or the pure solvent is recorded

and subtracted from the sample spectrum.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g.,

dichloromethane, methanol) to a concentration of approximately 1 mg/mL. For analysis of

alcohols, derivatization may be employed to improve volatility and chromatographic

performance.[11]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Parameters:

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly

used.

Injector Temperature: 250 °C.

Oven Temperature Program: A temperature gradient is typically used, for example, starting

at 50 °C and ramping up to 250 °C at a rate of 10 °C/min.[12]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

Mass Range: m/z 30-300.

Ion Source Temperature: 230 °C.[12]

Transfer Line Temperature: 280 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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